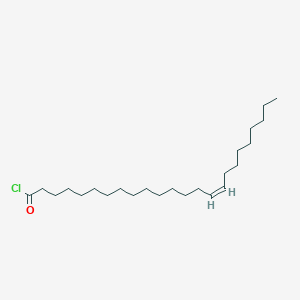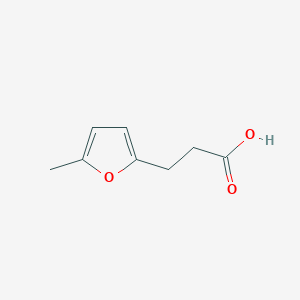
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid
Descripción general
Descripción
(1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its unique cyclohexane ring structure, which imparts distinct stereochemical properties. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid typically involves the asymmetric hydrogenation of suitable precursors. One common method is the hydrogenation of 2-methylcyclohex-2-en-1-one in the presence of a chiral catalyst, such as a rhodium complex, to yield the desired stereoisomer. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures using lipases or other enzymes can be employed to obtain the desired enantiomer with high purity. Additionally, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemical configurations.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyclohexane ring structure provides a rigid framework that enhances binding specificity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
(1R,2S)-2-Aminocyclopentanecarboxylic acid: Similar in structure but with a five-membered ring.
(1S,2R)-2-Amino-3-methylcyclopentanecarboxylic acid: Another stereoisomer with different spatial arrangement.
(1R,2S)-2-Amino-2-vinylcyclopropanecarboxylic acid: Contains a cyclopropane ring instead of cyclohexane.
Uniqueness: (1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid is unique due to its six-membered cyclohexane ring, which provides greater conformational stability and rigidity compared to smaller ring systems. This structural feature enhances its utility in stereoselective synthesis and as a chiral auxiliary in various chemical reactions.
Propiedades
IUPAC Name |
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(9)5-3-2-4-6(8)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQOGLOVEDHNKE-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)

![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)
![(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3103920.png)
![5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3103931.png)






![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)


